molecular formula C3H8N2O B3231223 (2S)-2-hydroxypropanimidamide CAS No. 1315304-62-1

(2S)-2-hydroxypropanimidamide

Cat. No. B3231223
CAS RN: 1315304-62-1
M. Wt: 88.11 g/mol
InChI Key: HLGDWKWUYZNZIF-REOHCLBHSA-N
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Description

(2S)-2-hydroxypropanimidamide, also known as L-proline hydroxamic acid, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. The compound has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.

Mechanism of Action

The mechanism of action of (2S)-2-hydroxypropanimidamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. Additionally, (2S)-2-hydroxypropanimidamide has been found to inhibit the activity of histone deacetylases (HDACs), enzymes that play a role in gene expression and cell proliferation. The compound has also been shown to activate the AMP-activated protein kinase (AMPK) signaling pathway, which is involved in energy homeostasis and cell survival.
Biochemical and Physiological Effects
(2S)-2-hydroxypropanimidamide has been found to have various biochemical and physiological effects. The compound has been shown to decrease the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in inflammation and oxidative stress. Additionally, (2S)-2-hydroxypropanimidamide has been found to increase the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. The compound has also been shown to decrease the expression of matrix metalloproteinases (MMPs), enzymes involved in tissue remodeling and inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of (2S)-2-hydroxypropanimidamide is its relatively simple synthesis method, which allows for large-scale production. Additionally, the compound has been found to be stable under various conditions and has low toxicity. However, one of the limitations of (2S)-2-hydroxypropanimidamide is its poor solubility in water, which can make it difficult to use in certain experiments. Additionally, the compound has not been extensively studied in vivo, and its pharmacokinetics and pharmacodynamics are not well understood.

Future Directions

There are several future directions for research on (2S)-2-hydroxypropanimidamide. One potential direction is to investigate the compound's potential as a therapeutic agent for various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies could be conducted to elucidate the compound's mechanism of action and its effects on various signaling pathways. Another potential direction is to explore the use of (2S)-2-hydroxypropanimidamide as a scaffold for the development of novel anti-cancer and anti-microbial compounds. Finally, studies could be conducted to investigate the compound's potential as a neuroprotective agent in various neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Conclusion
In conclusion, (2S)-2-hydroxypropanimidamide is a compound that has shown promise for its potential therapeutic applications. The compound has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties, and its mechanism of action involves the inhibition of various enzymes and signaling pathways. While there are some limitations to its use in lab experiments, there are several future directions for research on (2S)-2-hydroxypropanimidamide, including its potential as a therapeutic agent for various diseases and as a scaffold for the development of novel compounds.

Scientific Research Applications

(2S)-2-hydroxypropanimidamide has been extensively studied for its potential therapeutic applications. The compound has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophages and microglia. Additionally, (2S)-2-hydroxypropanimidamide has been shown to have anti-cancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth in animal models. The compound has also been found to exhibit anti-microbial activity against various bacteria and fungi.

properties

IUPAC Name

(2S)-2-hydroxypropanimidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2O/c1-2(6)3(4)5/h2,6H,1H3,(H3,4,5)/t2-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLGDWKWUYZNZIF-REOHCLBHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=N)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=N)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

88.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-hydroxypropanimidamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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